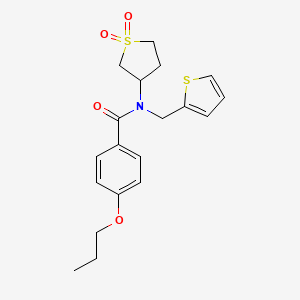

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a propoxy group and a thiophen-2-ylmethyl substituent, along with a dioxidotetrahydrothiophenyl moiety. Its complex structure suggests a range of chemical reactivity and potential biological activities.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h3-8,11,16H,2,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCOZUPPRLPCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the propoxy group and the thiophen-2-ylmethyl substituent. The final step involves the incorporation of the dioxidotetrahydrothiophenyl moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Substitution: The benzamide core and thiophen-2-ylmethyl substituent can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide

- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide stands out due to its specific substituents, which confer unique chemical reactivity and biological activity. The presence of the propoxy group and thiophen-2-ylmethyl substituent may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene moiety with a 1,1-dioxide functional group, a propoxy group, and a thiophenyl methylbenzamide structure. Its chemical formula is with a molecular weight of approximately 421.58 g/mol.

Cytotoxicity

Research indicates that derivatives of benzo[b]thiophenesulphonamide 1,1-dioxide exhibit strong cytotoxic effects against various human tumor cell lines. In particular, studies have shown that compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide induce reactive oxygen species (ROS) production and apoptosis in cancer cells. This is primarily attributed to their ability to inhibit tumor-associated NADH oxidase (tNOX), which plays a pivotal role in cancer cell metabolism and survival .

The cytotoxic mechanism appears to involve:

- Induction of ROS : The compound enhances ROS levels within tumor cells, leading to oxidative stress and subsequent apoptosis.

- Inhibition of tNOX : The inhibition of tNOX activity correlates with the compound's ability to induce cell death under reducing conditions .

Study 1: Cytotoxic Effects on Tumor Cell Lines

In a study evaluating the cytotoxic effects of similar compounds against six human tumor cell lines (including K-562 and HeLa), it was found that the compounds significantly inhibited cell growth with an EC50 value as low as 0.1 nM under specific conditions .

Study 2: Comparative Analysis with Cisplatin

A comparative analysis demonstrated that certain derivatives exhibited greater potency than cisplatin, a standard chemotherapeutic agent. The compounds were tested against various cancer cell lines such as MDA-MB-231 and HT-29. Some derivatives showed enhanced apoptotic activity compared to cisplatin .

Data Table: Cytotoxic Activity Comparison

| Compound Name | Cell Line | EC50 (nM) | Mechanism |

|---|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide | K-562 | 0.1 | ROS induction |

| Similar Benzamide Derivative | HeLa | 0.5 | tNOX inhibition |

| Cisplatin | MDA-MB-231 | 5 | DNA crosslinking |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide?

- Methodological Answer : Synthesis typically involves a multi-step process: (i) formation of the tetrahydrothiophene-1,1-dioxide ring, (ii) introduction of the benzamide group via amidation, and (iii) alkylation or coupling to attach the thiophen-2-ylmethyl and propoxy substituents. Challenges include maintaining regioselectivity during substitution and ensuring high purity. Reaction efficiency depends on temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling steps). Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95% for biological assays). X-ray crystallography may resolve ambiguous stereochemistry in crystalline forms .

Q. What standard assays are used to evaluate its biological activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Kinase or protease activity measured via fluorescence resonance energy transfer (FRET) or colorimetric substrates.

- Cell viability : MTT or ATP-luminescence assays in cancer or microbial cell lines.

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement.

Positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculations) are mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Systematic approaches include:

- SAR studies : Compare analogs with incremental modifications (e.g., replacing propoxy with methoxy).

- Assay standardization : Replicate experiments under identical conditions (pH, cell density, solvent controls).

- Computational modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding modes and explain potency differences.

Cross-referencing data from structurally similar compounds (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide) can identify trends .

Q. What strategies optimize synthetic yield and scalability for this compound?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables:

- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) for coupling reactions.

- Solvent optimization : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.

- Workflow integration : One-pot reactions for steps with compatible conditions (e.g., amidation followed by alkylation).

Process analytical technology (PAT), like in-line FTIR, monitors reaction progress in real time. Scalability trials (mg to g scale) identify bottlenecks (e.g., exothermic steps requiring controlled cooling) .

Q. How can the mechanism of action (MoA) be experimentally elucidated for this compound?

- Methodological Answer : Combine orthogonal methods:

- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins.

- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss abrogates compound activity.

- Metabolomics : LC-MS/MS profiles metabolic changes in treated cells (e.g., ATP depletion in cancer cells).

Cross-validation with known inhibitors (e.g., kinase inhibitors) clarifies MoA .

Q. What structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer : Focus on:

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites (e.g., amide bonds).

- Isosteric replacement : Swap thiophene with furan to reduce CYP450-mediated oxidation.

- Prodrug design : Mask polar groups (e.g., sulfate esters) to improve bioavailability.

In vitro microsomal stability assays (human liver microsomes) and pharmacokinetic studies in rodents validate modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.